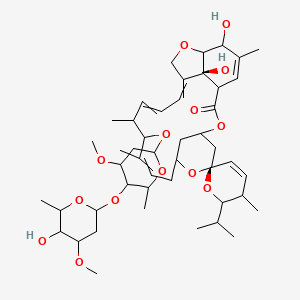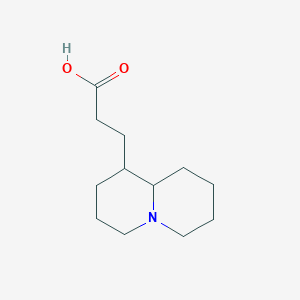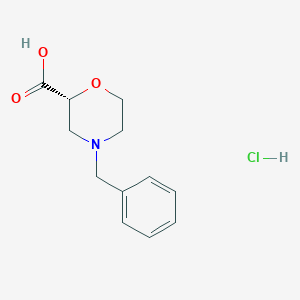
AvermectinB1b
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Avermectin B1b is a naturally occurring compound produced by the soil bacterium Streptomyces avermitilis. It belongs to the avermectin family, which are macrocyclic lactone derivatives known for their potent anthelmintic and insecticidal properties . . These compounds have been widely used in agriculture and medicine to control parasitic infections and pests.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Avermectin B1b is primarily produced through the fermentation of Streptomyces avermitilis. The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions. The production can be enhanced by optimizing the culture conditions using techniques such as high-throughput screening and fluorescence-activated cell sorting .
Industrial Production Methods: Industrial production of avermectin B1b involves large-scale fermentation followed by extraction and purification. The fermentation broth is typically treated with solvents like methanol to extract the compound. The extract is then subjected to chromatographic techniques such as high-performance liquid chromatography (HPLC) to separate and purify avermectin B1b .
Analyse Des Réactions Chimiques
Types of Reactions: Avermectin B1b undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy or reduce its toxicity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products: The major products formed from these reactions include various derivatives of avermectin B1b, which may have enhanced biological activity or reduced side effects .
Applications De Recherche Scientifique
Avermectin B1b has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying macrocyclic lactones and their derivatives.
Industry: Utilized in agriculture as a biopesticide to control pests and parasitic infections in crops.
Mécanisme D'action
Avermectin B1b exerts its effects by binding to glutamate-gated chloride channels in the nerve and muscle cells of invertebrates. This binding causes an influx of chloride ions, leading to hyperpolarization and subsequent paralysis of the neuromuscular system . The compound also has minor effects on gamma-aminobutyric acid (GABA) receptors . These actions make it highly effective against a broad range of parasitic nematodes and arthropods.
Comparaison Avec Des Composés Similaires
Avermectin B1b is part of a larger family of avermectins, which includes compounds like ivermectin, selamectin, doramectin, and eprinomectin . These compounds share a similar macrocyclic lactone structure but differ in their specific functional groups and biological activities. For example:
Ivermectin: Widely used in human and veterinary medicine for treating parasitic infections.
Selamectin: Commonly used as a topical treatment for fleas and other parasites in pets.
Doramectin: Used in livestock for controlling internal and external parasites.
Eprinomectin: Employed in veterinary medicine with a focus on dairy cattle due to its low milk residue levels.
Avermectin B1b is unique in its specific binding affinity and efficacy, making it a valuable compound in both agricultural and medical applications.
Propriétés
Formule moléculaire |
C47H70O14 |
|---|---|
Poids moléculaire |
859.0 g/mol |
Nom IUPAC |
(6S,24'S)-21',24'-dihydroxy-12'-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethyl-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |
InChI |
InChI=1S/C47H70O14/c1-24(2)41-27(5)16-17-46(61-41)22-33-19-32(60-46)15-14-26(4)42(25(3)12-11-13-31-23-54-44-39(48)28(6)18-34(45(50)57-33)47(31,44)51)58-38-21-36(53-10)43(30(8)56-38)59-37-20-35(52-9)40(49)29(7)55-37/h11-14,16-18,24-25,27,29-30,32-44,48-49,51H,15,19-23H2,1-10H3/t25?,27?,29?,30?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,46-,47-/m1/s1 |
Clé InChI |
ZFUKERYTFURFGA-SZEMQMNCSA-N |
SMILES isomérique |
CC1C=CC=C2COC3[C@@]2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)O[C@]7(C4)C=CC(C(O7)C(C)C)C)O |
SMILES canonique |
CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)-3-phenylprop-2-enamide](/img/structure/B14800708.png)


![tert-Butyl (4aS,7aS)-4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B14800727.png)
![3-(phenylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B14800734.png)


![2-nitro-N-[(4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B14800752.png)
![Pyrrolidine, 1-[2-[4-[(1E)-1-(4-iodophenyl)-2-phenyl-1-buten-1-yl]phenoxy]ethyl]-](/img/structure/B14800760.png)
![(S)-tert-Butyl (9-fluoro-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)carbamate](/img/structure/B14800764.png)


![Acetamide, N-[1-benzylideno-2-(2,3-dihydro-1-indolyl)-2-oxoethyl]-](/img/structure/B14800786.png)
![(1R)-1,18-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B14800797.png)
